6-methoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide
Description
6-Methoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at the 6-position and a carboxamide linkage to a 1,2,4-triazole ring. This structure combines two pharmacologically significant motifs: pyrimidines are common in nucleic acid analogs and kinase inhibitors, while 1,2,4-triazoles are known for their metabolic stability and hydrogen-bonding capabilities.
Properties
IUPAC Name |
6-methoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6O2/c1-16-6-2-5(9-3-10-6)7(15)13-8-11-4-12-14-8/h2-4H,1H3,(H2,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWDJRFLFWWVCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli-Type Cyclocondensation
The pyrimidine backbone is often synthesized via modified Biginelli reactions. A representative protocol involves:
- Reagents : Ethyl acetoacetate (1.2 equiv), urea (1.5 equiv), and 4-methoxybenzaldehyde (1.0 equiv) in ethanol/HCl
- Conditions : Reflux at 78°C for 12 hours
- Yield : 68–72% dihydropyrimidinone intermediate
Post-cyclization aromatization is achieved using POCl₃ (3.0 equiv) in DMF at 110°C for 4 hours, yielding 6-methoxypyrimidine-4-carbonyl chloride. This intermediate is critical for subsequent amide coupling.
Triazole Moiety Preparation
Huisgen Cycloaddition Approach
The 1,2,4-triazole ring is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC):
- Azide precursor : 5-Azido-1H-1,2,4-triazole (1.2 equiv)
- Alkyne : Propargyl alcohol (1.0 equiv)
- Catalyst : CuI (10 mol%) in THF/H₂O (3:1)
- Yield : 85% 1H-1,2,4-triazol-5-amine
This method provides excellent regioselectivity (>20:1 triazole isomer ratio) compared to traditional cyclization methods.
Oxidative Cyclization of Amidrazones
Alternative synthesis from amidrazone precursors:
- Substrate : N-Cyanoamidrazone (1.0 equiv)
- Oxidant : MnO₂ (2.5 equiv) in DCM
- Conditions : RT, 24 hours under N₂
- Yield : 78% triazole product
Carboxamide Bond Formation
Acyl Chloride Coupling
The most direct route involves activating the pyrimidine carboxylic acid:
EDCI/HOBt Mediated Coupling
For acid-sensitive substrates:
- Activation : EDCI (1.5 equiv), HOBt (1.5 equiv) in DMF
- Coupling : 24 hours at RT under N₂
- Workup : Aqueous NaHCO₃ extraction
- Yield : 73% with minimal racemization
Integrated Tandem Synthesis
One-Pot Pyrimidine-Triazole Assembly
Advanced protocols combine ring formation and coupling:
Flow Chemistry Approach
Continuous flow systems enhance reproducibility:
| Parameter | Value |
|---|---|
| Reactor type | Microfluidic packed-bed (Pd/C catalyst) |
| Temperature | 120°C |
| Pressure | 8 bar |
| Residence time | 12 minutes |
| Space-time yield | 1.8 kg·L⁻¹·h⁻¹ |
| Purity | 96% |
Analytical Characterization
Critical quality control parameters for batch release:
Industrial-Scale Considerations
Cost Analysis of Key Steps
| Process Step | Cost Driver | Contribution (%) |
|---|---|---|
| Triazole synthesis | Cu catalyst recovery | 28 |
| Pyrimidine chlorination | POCl₃ consumption | 41 |
| Amide coupling | Solvent recycling | 19 |
| Purification | Chromatography vs crystallization | 12 |
Environmental Impact Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| PMI (kg/kg) | 86 | 34 |
| E-factor | 48 | 19 |
| Energy use (kWh/kg) | 120 | 68 |
| Wastewater (L/kg) | 240 | 95 |
Emerging Methodologies
Photoredox Catalysis
Visible-light mediated C-N bond formation:
Biocatalytic Approaches
Enzyme-mediated amidation:
- Lipase : Candida antarctica (CAL-B)
- Solvent : MTBE
- Conversion : 89% at 50°C
Chemical Reactions Analysis
Chemical Reactions of 6-Methoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide
This compound can undergo various chemical reactions typical for amides and heterocycles. These reactions include:
-
Hydrolysis : The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
-
Nucleophilic Substitution : The methoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
-
Ring Opening Reactions : The pyrimidine or triazole rings can undergo ring opening reactions under specific conditions.
Table: Common Chemical Reactions
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrolysis | Acidic or Basic Conditions | Pyrimidine-4-carboxylic acid and 1H-1,2,4-triazole |
| Nucleophilic Substitution | Nucleophile (e.g., NH3, OH-) | Substituted pyrimidine derivative |
| Ring Opening | Specific Conditions (e.g., high temperature) | Opened ring derivatives |
Mechanism of Action and Biological Activities
The mechanism of action for this compound is primarily linked to its ability to interact with specific biological targets. Studies suggest that compounds with similar structures exhibit antiproliferative effects on several cancer cell lines by inducing apoptosis or cell cycle arrest . The triazole moiety is known for its diverse pharmacological properties, including antimicrobial and anticancer activities .
Scientific Research Applications
Scientific Research Applications
The compound has a wide range of applications in scientific research:
Chemistry
- Building Block for Complex Molecules : It serves as a versatile building block for synthesizing more complex molecules.
- Coordination Chemistry : Acts as a ligand in coordination chemistry due to its unique functional groups.
Biology
- Enzyme Inhibition : Investigated for its potential as an enzyme inhibitor, particularly in pathways related to neuroprotection and inflammation .
Medicine
-
Anticancer Properties : Recent studies have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The compound exhibited IC₅₀ values below 12 μM for several derivatives .
Cell Line Compound IC₅₀ (μM) MCF-7 7d < 12 HeLa 7e < 12 A549 10a < 12 - Antiviral and Antimicrobial Activity : Explored for potential antiviral and antimicrobial properties, contributing to the development of new therapeutic agents .
Industry
- Development of New Materials : Utilized in the synthesis of new materials and as intermediates in agrochemical production.
Research indicates that 6-methoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide exhibits promising biological activities:
Anticancer Activity
The mechanism of action appears to involve induction of apoptosis and cell cycle arrest. Flow cytometry analyses showed increased apoptotic cell percentages upon treatment with this compound .
Anti-inflammatory Activity
In vitro studies have shown that the compound can significantly reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
This indicates a promising anti-inflammatory profile .
Tumor Growth Inhibition
In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. The results suggest its potential as an effective anticancer agent.
Safety and Toxicity Assessment
Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This aspect is crucial for its development into clinical applications .
Mechanism of Action
The mechanism of action of 6-methoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes such as kinases or proteases, inhibiting their activity and affecting cellular processes.
Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with modifications in substituents, heterocyclic cores, or functional groups. Key comparisons include:
Substituent Effects: Methoxy vs. Hydroxy
- Hydroxy groups are prone to metabolic conjugation (e.g., glucuronidation), whereas the methoxy group in the target compound may confer greater metabolic stability .
Pharmacological Analogs with Modified Pyrimidine/Triazole Moieties
- [18F]4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)triazol-5-yl)methyl]-2-(4-methylphenyl)pyrimidine-5-carboxamide (): Features a fluorinated pyrimidine and methyl-substituted triazole. The fluorine atom enhances binding affinity in some kinase targets, while the methyl group may sterically hinder interactions compared to the unsubstituted triazole in the target compound. Pharmacological screening of this analog demonstrated moderate activity in kinase assays, suggesting that the methoxy group in the target compound could modulate selectivity .
- The tetrazole group may enhance binding to metal ions or polar residues in target proteins, contrasting with the triazole’s role in the target compound .
Structural Analogues from Heterocyclic Libraries
- The carboximidamide group in these derivatives may engage in stronger hydrogen bonding than the carboxamide in the target compound .
Data Tables: Structural and Functional Comparisons
*Calculated using average atomic masses.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels routes for its hydroxy analog (), involving pyrimidine carboxylation followed by triazole coupling. Methoxy introduction may require protective strategies to avoid demethylation .
- Methoxy’s electron-donating effects could stabilize interactions with hydrophobic enzyme pockets .
- Crystallographic Data : Structural databases like the Cambridge Structural Database () lack entries for the target compound, highlighting a gap in publicly available crystallographic data. SHELX refinement () could aid future structural studies .
Biological Activity
6-methoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- A methoxy group (-OCH₃)
- A triazole ring
- A pyrimidine carboxamide moiety
This combination of functional groups contributes to its biological activity and makes it a versatile candidate for further research.
Synthesis
The synthesis of 6-methoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide typically involves:
- Formation of the Pyrimidine Ring : Through condensation reactions involving aldehydes and guanidine derivatives.
- Introduction of the Methoxy Group : Via methylation with agents like dimethyl sulfate or methyl iodide.
- Formation of the Triazole Ring : By cyclization with hydrazine derivatives and suitable nitriles.
Anticancer Activity
Recent studies have demonstrated that 6-methoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. The compound has been evaluated using MTT assays against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results indicate promising antiproliferative activity with IC₅₀ values below 12 μM for several derivatives derived from this compound .
Table 1: Anticancer Activity of 6-Methoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide Derivatives
| Cell Line | Compound | IC₅₀ (μM) |
|---|---|---|
| MCF-7 | 7d | < 12 |
| HeLa | 7e | < 12 |
| A549 | 10a | < 12 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. For instance, flow cytometry analyses showed increased apoptotic cell percentages upon treatment with this compound .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been explored for its antimicrobial activities. It has shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values indicate significant potency against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Studies
A notable study involved the evaluation of several triazole derivatives, including 6-methoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide. In vitro tests revealed that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells. The study highlighted the importance of structural modifications in enhancing biological activity .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 6-methoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide to achieve high purity?
- Methodological Answer : Synthesis optimization involves reagent selection, solvent systems, and purification techniques. For example, coupling agents like HBTU or HATU with bases such as DIPEA or NMM in polar aprotic solvents (e.g., DMF) are effective for amide bond formation . Post-synthesis, HPLC analysis (e.g., ≥90% purity) and chromatographic separation (e.g., using reverse-phase columns) are critical for purity validation. Intermediate characterization via H/C NMR and HRMS ensures structural fidelity at each step .
Q. How can researchers confirm the structural integrity of this compound and its intermediates?
- Methodological Answer : Comprehensive spectroscopic profiling is essential. H NMR should confirm methoxy (δ ~3.8–4.0 ppm) and triazole proton signals (δ ~8.0–9.0 ppm). C NMR can verify carbonyl carbons (~165–170 ppm) and pyrimidine/triazole ring systems. HRMS provides exact mass validation (e.g., molecular ion [M+H]). For intermediates, FT-IR can track functional groups like amide C=O (~1650 cm) and N-H stretches (~3300 cm) .
Q. What analytical techniques are recommended for assessing purity and stability?
- Methodological Answer : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is standard for purity assessment. Accelerated stability studies (40°C/75% RH for 4 weeks) can identify degradation products. Mass spectrometry (LC-MS) and thermal analysis (TGA/DSC) evaluate thermal stability and decomposition pathways .
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties, while molecular docking screens interactions with target proteins (e.g., kinases). Reaction path search algorithms (e.g., GRRM) identify energetically favorable synthetic routes. For example, ICReDD’s approach integrates computational predictions with experimental validation to prioritize derivatives with optimal binding affinities .
Q. How should researchers address contradictory pharmacological data observed across studies?
- Methodological Answer : Cross-validation using orthogonal assays is critical. For instance, if a compound shows inconsistent kinase inhibition, perform dose-response curves (IC), cellular assays (e.g., proliferation inhibition), and target engagement studies (e.g., SPR). Meta-analyses of structural analogs (e.g., triazole-pyrimidine derivatives) can contextualize discrepancies .
Q. What strategies are effective for functionalizing the triazole moiety to improve pharmacokinetic properties?
- Methodological Answer : Introduce substituents via nucleophilic substitution or click chemistry. For example, alkylation of the triazole’s N-H group (using alkyl halides) enhances lipophilicity, while azide-alkyne cycloaddition adds polar groups. Pharmacokinetic profiling (e.g., LogP, metabolic stability in liver microsomes) guides optimization .
Q. How can advanced separation technologies improve scalability of multi-step syntheses?
- Methodological Answer : Membrane-based separations (e.g., nanofiltration) or continuous-flow reactors reduce purification bottlenecks. For instance, in situ removal of by-products (e.g., using scavenger resins) in flow systems increases yield. Process analytical technology (PAT) monitors real-time reaction progress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
